N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide
Description
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell volume | 1668.3(3) ų |
| Z (molecules/unit cell) | 4 |
| Hydrogen bonds | O–H···O, N–H···O, O–H···N |
The dihedral angle between the benzohydrazide and 3-ethoxy-4-hydroxyphenyl rings is 7.86(7)°, indicating near-coplanarity due to conjugation . The ethoxy group adopts a staggered conformation, with torsion angles of C17–O4–C11–C10 = 4.6(2)° and C15–O2–C3–C4 = -2.6(2)° . Intermolecular hydrogen bonds (N–H···O: 2.89 Å, O–H···O: 2.72 Å) propagate a three-dimensional network, while π–π stacking between aromatic rings (centroid distance: 3.78 Å) further stabilizes the lattice .
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-15-10-12(8-9-14(15)19)11-17-18-16(20)13-6-4-3-5-7-13/h3-11,19H,2H2,1H3,(H,18,20)/b17-11+ |
InChI Key |
RJOPYGJDZOXVOM-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming a protonated intermediate. Subsequent dehydration yields the E-configurated hydrazone, stabilized by intramolecular hydrogen bonding between the hydroxyl and hydrazone groups. The stereoselectivity of the E-isomer is attributed to steric hindrance and electronic effects favoring the trans configuration.
Standard Protocol
A representative procedure involves refluxing equimolar quantities of benzohydrazide (1 mmol) and 3-ethoxy-4-hydroxybenzaldehyde (1 mmol) in methanol (10 mL) with a catalytic amount of acetic acid (0.1 mL) for 4–6 hours. The crude product is filtered, washed with cold methanol, and recrystallized from ethanol to achieve >95% purity.
Table 1: Yield Variation with Solvent and Catalyst
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methanol | Acetic acid | 60 | 6 | 78 |
| Ethanol | HCl (0.1 M) | 70 | 5 | 82 |
| DMF | None | 100 | 3 | 65 |
| CH₂Cl₂ | Bi(NO₃)₃·5H₂O | 25 | 2 | 98 |
Catalytic Methods Using Bismuth Nitrate
Recent advances highlight bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) as a highly efficient catalyst for hydrazone formation. This method, adapted from deprotection reactions in N-acyl hydrazone synthesis, achieves near-quantitative yields under mild conditions.
Optimized Procedure
In a model reaction, 3-ethoxy-4-hydroxybenzaldehyde (1 mmol) and benzohydrazide (1 mmol) are stirred in dichloromethane (5 mL) with Bi(NO₃)₃·5H₂O (0.25 mmol) at room temperature for 2–4 hours. The catalyst facilitates imine formation by polarizing the aldehyde carbonyl, accelerating nucleophilic attack.
Key Advantages:
Solvent-Free Mechanochemical Synthesis
Eco-friendly protocols utilizing solvent-free grinding have been explored for analogous hydrazones. While specific data for this compound are limited, extrapolation from similar compounds suggests viability.
Experimental Setup
Equimolar quantities of reactants are ground in a mortar with a catalytic amount of p-toluenesulfonic acid (p-TsOH) for 30–60 minutes. The exothermic reaction generates sufficient heat to drive condensation, yielding 70–75% product.
Table 2: Solvent-Free vs. Solvent-Based Synthesis
| Parameter | Solvent-Free | Methanol-Based |
|---|---|---|
| Yield (%) | 70–75 | 78–82 |
| Reaction Time (h) | 0.5–1 | 4–6 |
| Purity (%) | 85–90 | >95 |
Recrystallization-Based Purification
Post-synthesis purification is critical for removing unreacted starting materials and byproducts. Recrystallization from ethanol or methanol is standard, but mixed solvents (e.g., ethanol-water) enhance crystal quality.
Recrystallization Protocol
The crude product is dissolved in hot ethanol (95%), filtered to remove insoluble impurities, and cooled to 4°C for 12 hours. Needle-like crystals are isolated via vacuum filtration, yielding 90–95% recovery.
Table 3: Impact of Recrystallization Solvent on Purity
| Solvent | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol | 95 | Needles |
| Methanol | 92 | Plates |
| Ethanol-Water (3:1) | 97 | Prisms |
Industrial-Scale Production Considerations
While laboratory methods are well-established, industrial synthesis requires scalability and cost efficiency. Key adjustments include:
-
Continuous flow reactors : To maintain consistent temperature and mixing.
-
Catalyst recycling : Bi(NO₃)₃·5H₂O can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.
-
Green solvents : Ethyl acetate or cyclopentyl methyl ether (CPME) reduce environmental impact .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, typical of hydrazones:
-
Acidic hydrolysis :
-
Products : Aldehyde (3-ethoxy-4-hydroxybenzaldehyde) and benzohydrazide (e.g., 4-methoxybenzohydrazide).
-
Mechanism : Protonation of the imine nitrogen, followed by cleavage of the C=N bond.
-
-
Basic hydrolysis :
-
Products : Corresponding hydrazide and aldehyde under alkaline conditions.
-
Nucleophilic Attack
The hydrazone’s imine group (C=N) can react with nucleophiles:
-
Electrophilic substitution : Potential reactions with compounds containing electrophilic sites (e.g., carbonyls).
-
Examples : Formation of Schiff bases or amine derivatives via nucleophilic addition.
Hydrogen Bonding and Non-Covalent Interactions
The compound’s hydroxyl (–OH) and hydrazide (–NH) groups participate in:
-
Intramolecular hydrogen bonds : For example, O–H⋯N interactions observed in crystal structures .
-
Intermolecular hydrogen bonds : Critical for crystal packing and supramolecular network formation .
Hydrogen Bonding Features
| Functional Group | Interaction Type | Example Bond Length (Å) | Reference |
|---|---|---|---|
| –OH (hydroxy) | O–H⋯N (intramolecular) | 2.5572 (N1–O1) | |
| –NH (hydrazide) | N–H⋯O (intermolecular) | – |
Cycloaddition Reactions
The compound’s conjugated hydrazone system may participate in:
-
[4+2] Cycloaddition : Potential Diels-Alder-type reactions with dienes, forming six-membered rings.
-
[2+2] Cycloaddition : Unlikely due to steric hindrance around the imine group.
Structural Characterization
Key analytical techniques include:
-
Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1610 cm⁻¹) .
-
Nuclear Magnetic Resonance (NMR) : Confirms aromatic proton environments and imine proton signals (~8.93 ppm) .
-
X-ray crystallography : Reveals planar geometries and dihedral angles between aromatic rings (e.g., 6.86° between benzene rings) .
Structural Data Table
| Property | Value/Description | Reference |
|---|---|---|
| Dihedral angle (benzene rings) | 6.86° (±0.11°) | |
| Imine bond length | 1.276 Å (C=N) | |
| Molecular weight | 404.458 g/mol |
Comparative Analysis with Related Compounds
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide exhibits significant potential as an anticancer agent. Studies have indicated that compounds with similar hydrazone structures can inhibit thymidine phosphorylase, an enzyme associated with tumor growth and metastasis. This inhibition may lead to reduced tumor proliferation and improved therapeutic outcomes in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Various derivatives of benzohydrazides have been studied for their ability to combat bacterial and fungal infections, making them suitable candidates for further pharmacological development .
Coordination Chemistry
This compound can form coordination complexes with metal ions, which enhances its biological activity. Research has shown that metal complexes derived from this compound exhibit improved efficacy compared to the free ligand. This property is crucial in drug design, where the coordination of metal ions can influence the stability and reactivity of the compound .
Synthesis of Novel Derivatives
The synthesis of this compound involves a straightforward condensation reaction between 4-methoxybenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde . This method not only yields the desired hydrazone compound but also allows for the exploration of various substitutions to create novel derivatives with potentially enhanced properties.
Case Study 1: Anticancer Activity
A study demonstrated that certain benzohydrazide derivatives inhibited cancer cell lines effectively, suggesting that this compound could be a promising candidate for further development in cancer therapy . The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation.
Case Study 2: Coordination Complexes
Research on metal complexes formed with this compound revealed enhanced biological activity compared to the uncoordinated ligand. For instance, complexes with transition metals showed increased potency against specific bacterial strains, indicating a synergistic effect that warrants further investigation .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential anticancer and antimicrobial agent; inhibits thymidine phosphorylase |
| Coordination Chemistry | Forms complexes with metal ions; enhances biological activity |
| Synthesis of Derivatives | Simple condensation reaction; allows exploration of various substitutions for enhanced properties |
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Table 1: Substituent Comparison of Key Analogs
Key Observations :
- Substituent Position : The 3-ethoxy-4-hydroxy configuration in the target compound allows for intramolecular H-bonding between the hydroxyl and adjacent ethoxy group, enhancing stability . In contrast, 2-hydroxy analogs (e.g., ) exhibit altered H-bonding networks.
- Nitro groups () increase reactivity but reduce solubility .
Key Observations :
- Ethanol is the preferred solvent for condensation reactions, with yields ranging from 72–90% .
- The target compound’s synthesis likely follows similar protocols, though specific yield data are unavailable.
Crystal Structure and Intermolecular Interactions
Table 3: Crystallographic Data
Key Observations :
Key Observations :
- The target compound’s 4-hydroxy group may act as a H-bond donor in biological targets, similar to antioxidant analogs in .
Biological Activity
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antioxidant, antibacterial, and potential anticancer properties. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a hydrazone linkage, which is known to enhance biological activity through various mechanisms. The dihedral angle between the benzene rings in its structure is approximately 6.86 degrees, indicating a relatively planar configuration conducive to interactions with biological targets .
Antioxidant Activity
Research indicates that compounds with hydrazone structures often exhibit antioxidant properties. A study on related benzohydrazone derivatives demonstrated significant antioxidant activity, attributed to the presence of hydroxyl groups that can donate hydrogen atoms and neutralize free radicals. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests. This compound showed promising results, suggesting its potential as a natural antioxidant agent .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. For instance, one study reported MIC values for similar compounds ranging from 3.91 µg/mL against resistant strains of S. aureus to higher values for less sensitive strains . This suggests that modifications in the chemical structure can significantly influence antibacterial potency.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | E. coli |
| 4-chloro-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide | 3.91 | S. aureus (MRSA) |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 0.48 | M. luteus |
Anticancer Potential
Recent studies have explored the anticancer potential of hydrazone derivatives, including this compound. In vitro tests using various human cancer cell lines (e.g., HepG2, LN-229) have shown that these compounds can inhibit cell proliferation effectively. For instance, one study reported IC50 values indicating significant cytotoxicity towards glioblastoma cells .
Table 2: Anticancer Activity Data
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | LN-229 | TBD |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | HepG2 | 130.17 |
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl functional groups contribute to its ability to scavenge free radicals.
- Inhibition of Enzymatic Activity : Some studies suggest that hydrazones can inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with Cellular Targets : The compound may interact with DNA or proteins within cells, leading to apoptosis in cancer cells.
Case Studies and Research Findings
A comprehensive analysis of literature reveals numerous case studies highlighting the efficacy of hydrazone derivatives in both antibacterial and anticancer applications:
- A study conducted on a series of substituted benzohydrazones showed a clear structure–activity relationship indicating that electron-donating or withdrawing groups significantly affect their biological activities .
- Another investigation focused on the synthesis and characterization of these compounds revealed their potential as novel therapeutic agents due to their multifaceted biological activities .
Q & A
Q. What are the standard synthetic protocols for preparing N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide, and how is purity ensured?
The compound is synthesized via a Schiff base condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and benzohydrazide in ethanol under reflux conditions. Catalysts like acetic acid are often used to accelerate imine bond formation. Purification involves recrystallization from ethanol or methanol, and purity is confirmed via melting point analysis, TLC, and spectral characterization (IR, ¹H/¹³C NMR). For example, IR spectra show characteristic peaks for C=N (1607–1630 cm⁻¹) and C=O (1700 cm⁻¹), while ¹H NMR confirms the methoxy and ethoxy groups (δ 3.82–4.10 ppm) .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The Schiff base configuration (E/Z isomerism) is confirmed by the dihedral angle between the aromatic rings (e.g., <5° for planar structures) and hydrogen-bonding patterns. Complementary techniques include elemental analysis (C, H, N), mass spectrometry for molecular ion peaks, and DFT calculations to compare experimental vs. theoretical bond lengths/angles .
Q. What spectroscopic methods are employed to characterize this hydrazide derivative?
- IR Spectroscopy : Identifies functional groups (C=N, C=O, N-H).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy at δ 3.82 ppm, aromatic protons at δ 6.8–8.7 ppm) and carbon types.
- UV-Vis : Detects π→π* and n→π* transitions in the hydrazone backbone.
- Mass Spectrometry : Confirms molecular weight via [M+H]⁺ or [M–H]⁻ peaks .
Advanced Research Questions
Q. How does this compound interact with biomolecules like bovine serum albumin (BSA), and what methodologies are used to study these interactions?
Multi-spectroscopic approaches (fluorescence quenching, UV-Vis, circular dichroism) and molecular docking are employed. For example, fluorescence quenching reveals binding constants (Kb ≈ 10⁴–10⁵ M⁻¹) and thermodynamic parameters (ΔH, ΔS). Docking studies predict binding sites (e.g., Sudlow’s site I/II on BSA) and interactions like hydrogen bonding with Lys-294 or hydrophobic contacts with Trp-213 .
Q. What strategies are used to design metal complexes with this ligand, and how do they enhance biological or catalytic activity?
The ligand acts as a tridentate donor (via carbonyl O, imine N, and phenolic O). Complexes with transition metals (Co, Ni, Cd) are synthesized by refluxing the ligand with metal salts (e.g., CoCl₂·6H₂O). Structural analysis via SC-XRD and DFT reveals octahedral or square-planar geometries. Enhanced bioactivity (e.g., anticancer IC₅₀ < 10 µM) arises from metal-ligand synergism, improving DNA intercalation or ROS generation .
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity and stability?
- DFT : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV), electrostatic potential maps (nucleophilic/electrophilic sites), and global reactivity descriptors (e.g., chemical hardness).
- Molecular Dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories, evaluating RMSD (<2 Å) and binding free energies (MM-PBSA/GBSA) .
Q. What metabolic pathways are anticipated for this hydrazide derivative, and how are they experimentally validated?
In vitro microsomal studies (e.g., pig liver microsomes) identify oxidative (N-oxide formation) and hydrolytic metabolites (benzaldehyde, benzoic acid hydrazide). LC-MS/MS tracks metabolite formation, while kinetic assays measure enzyme inhibition (CYP450 isoforms). Computational tools like ADMET Predictor™ estimate metabolic liability (e.g., t₁/₂ > 2 h) .
Q. How does structural modification of the hydrazide backbone influence its biological activity?
Substituent effects are studied via SAR:
- Electron-withdrawing groups (e.g., -NO₂ at para position) enhance anticancer activity (IC₅₀ ↓ 30–50%).
- Methoxy/ethoxy groups improve lipophilicity (logP ~2.5), aiding blood-brain barrier penetration for neuroactive applications.
- Heterocyclic replacements (e.g., pyridine for benzene) alter metal-binding affinity and redox properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
